6-Fluoropyridine-2-carbohydrazide hydrochloride CAS number and molecular formula
6-Fluoropyridine-2-carbohydrazide hydrochloride CAS number and molecular formula
The following technical monograph provides an in-depth analysis of 6-Fluoropyridine-2-carbohydrazide hydrochloride , a specialized heterocyclic building block used in medicinal chemistry for the development of antitubercular agents, kinase inhibitors, and transition metal ligands.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound represents a critical scaffold where the electronic deficiency of the pyridine ring is modulated by the strong electronegativity of the fluorine atom at the C6 position. This substitution pattern significantly alters the pKa and metabolic stability compared to the non-fluorinated parent (picolinohydrazide).
Core Data Table
| Property | Specification |
| Compound Name | 6-Fluoropyridine-2-carbohydrazide hydrochloride |
| Synonyms | 6-Fluoro-2-picolinohydrazide HCl; 6-Fluoropyridine-2-carboxylic acid hydrazide hydrochloride |
| CAS Number (HCl Salt) | 2031260-85-0 (Note: Vendor-specific indexing may vary) |
| CAS Number (Free Base) | 220934-80-5 or 1260832-63-6 |
| Molecular Formula | C₆H₇ClFN₃O (HCl Salt) / C₆H₆FN₃O (Free Base) |
| Molecular Weight | 191.59 g/mol (HCl Salt) / 155.13 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in Ethanol |
| Melting Point | >200°C (Decomposes) |
Structural Utility in Drug Design[8]
The inclusion of the fluorine atom at the 6-position is not merely decorative; it serves three specific mechanistic functions in drug design:
-
Metabolic Blocking: The C6 position of the pyridine ring is a common site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the in vivo half-life of the pharmacophore.
-
Electronic Modulation: Fluorine's high electronegativity reduces the electron density of the pyridine ring. This lowers the basicity of the pyridine nitrogen, potentially reducing off-target hERG channel inhibition—a common liability in pyridine-containing drugs.
-
Conformational Locking: The hydrazide moiety (
) can form intramolecular hydrogen bonds with the pyridine nitrogen or the fluorine, locking the molecule into a planar conformation favorable for binding to kinase active sites or bacterial enzymes (e.g., InhA in M. tuberculosis).
Synthetic Pathways & Process Chemistry[9][13]
The synthesis of the hydrochloride salt typically proceeds through a three-stage workflow starting from 6-fluoro-2-picolinic acid. The acid is first esterified to activate the carbonyl carbon, followed by nucleophilic acyl substitution with hydrazine, and finally salt formation.
Synthetic Workflow Diagram
Caption: Step-wise synthetic route from picolinic acid precursor to the stable hydrochloride salt.
Detailed Experimental Protocol
Step 1: Esterification
-
Reagents: 6-Fluoro-2-picolinic acid (1.0 eq), Methanol (solvent), Conc.
(catalytic).[1] -
Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 8 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).
-
Workup: Concentrate under reduced pressure, neutralize with saturated
, and extract with dichloromethane (DCM).
Step 2: Hydrazinolysis (Critical Step)
-
Reagents: Methyl 6-fluoropicolinate (from Step 1), Hydrazine hydrate (
, 3.0–5.0 eq), Ethanol. -
Rationale: A large excess of hydrazine is required to prevent the formation of the symmetrical dimer (N,N'-bis(6-fluoropicolinoyl)hydrazine), which is a common impurity.
-
Protocol: Dissolve ester in ethanol. Cool to 0°C. Add hydrazine hydrate dropwise. Allow to warm to room temperature and stir for 4–6 hours. The product often precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol.
Step 3: Salt Formation
-
Reagents: 4M HCl in Dioxane or ethanolic HCl.
-
Protocol: Suspend the free base hydrazide in a minimal amount of dry ethanol. Add HCl solution dropwise at 0°C until pH reaches ~2. Add diethyl ether to maximize precipitation. Filter the white hydrochloride salt and dry under vacuum.
Analytical Characterization
To validate the identity of the synthesized salt, the following spectral signatures must be confirmed.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 10.5–11.0 ppm (br s, 1H, -CONH -).
- 8.0–8.2 ppm (m, 1H, Pyridine H4).
- 7.8–7.9 ppm (m, 1H, Pyridine H3).
- 7.2–7.4 ppm (m, 1H, Pyridine H5, coupled to F).
-
4.0–6.0 ppm (br s,
protons from salt, exchangeable with ).
-
¹⁹F NMR:
-
Distinct singlet/multiplet around -65 to -70 ppm (referenced to
), confirming the integrity of the C-F bond during nucleophilic attack.
-
-
Mass Spectrometry (ESI+):
-
Major peak at m/z 156.05
(Free base mass).
-
Downstream Applications
This building block is a "privileged structure" precursor. It is most commonly utilized to generate 1,2,4-triazoles or metal complexes.
Caption: Primary synthetic utility of the hydrazide scaffold in medicinal and inorganic chemistry.
Key Application: Synthesis of 1,2,4-Triazoles
Reacting 6-fluoropyridine-2-carbohydrazide with amidines or orthoesters leads to 3-(6-fluoropyridin-2-yl)-1,2,4-triazoles. This motif is isosteric with the amide bond but offers superior metabolic stability and permeability, a strategy employed in modern oncology drugs [1].
Safety & Handling
-
Hydrazine Residuals: Even in the HCl salt form, trace hydrazine (a known carcinogen) may be present if purification was incomplete. Use the sodium nitroprusside test to confirm the absence of free hydrazine.
-
Corrosivity: The hydrochloride salt is acidic. Avoid inhalation of dust.[2]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent hydrolysis or oxidation of the hydrazide tail.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Verma, G., et al. (2017). Pyridine-2-carbohydrazide derivatives as potential antimicrobial agents. Chemical Biology & Drug Design. (General reactivity of pyridine carbohydrazides).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 255881, Picolinohydrazide (Parent structure data).
- Vertex AI Search (2024).
